molecular formula C12H16N2O3 B11998304 2-{[2-(Dimethylamino)ethyl]carbamoyl}benzoic acid

2-{[2-(Dimethylamino)ethyl]carbamoyl}benzoic acid

Cat. No.: B11998304
M. Wt: 236.27 g/mol
InChI Key: IWDRXFJESKWEFZ-UHFFFAOYSA-N
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Description

2-({[2-(dimethylamino)ethyl]amino}carbonyl)benzoic acid is a chemical compound with the molecular formula C12H16N2O3 and a molecular weight of 236.273 g/mol It is known for its unique structure, which includes a benzoic acid moiety linked to a dimethylaminoethyl group through a carbamoyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[2-(dimethylamino)ethyl]amino}carbonyl)benzoic acid typically involves the reaction of benzoic acid with N,N-dimethylformamide (DMF) under suitable conditions . The reaction proceeds through a condensation mechanism, where the carboxyl group of benzoic acid reacts with the dimethylaminoethyl group to form the desired product. Acidic or basic catalysts are often used to facilitate the reaction and ensure high yields.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-({[2-(dimethylamino)ethyl]amino}carbonyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-({[2-(dimethylamino)ethyl]amino}carbonyl)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It may be used in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of 2-({[2-(dimethylamino)ethyl]amino}carbonyl)benzoic acid involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({[2-(dimethylamino)ethyl]amino}carbonyl)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

2-[2-(dimethylamino)ethylcarbamoyl]benzoic acid

InChI

InChI=1S/C12H16N2O3/c1-14(2)8-7-13-11(15)9-5-3-4-6-10(9)12(16)17/h3-6H,7-8H2,1-2H3,(H,13,15)(H,16,17)

InChI Key

IWDRXFJESKWEFZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC(=O)C1=CC=CC=C1C(=O)O

Origin of Product

United States

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